molecular formula C20H25N3O3S B2580402 8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421493-63-1

8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2580402
CAS No.: 1421493-63-1
M. Wt: 387.5
InChI Key: GASBSFMRCAODNE-UHFFFAOYSA-N
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Description

8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a high-purity chemical compound offered for research and development purposes. This complex molecule features a tetrahydropyrimidothiazine core, a tert-butyl substituent at the 8-position, and an N-(2-methoxybenzyl)carboxamide group at the 3-position. The 6-oxo (ketone) group on the dihydropyrimidine ring may influence the compound's electronic properties and hydrogen-bonding capacity. Compounds with similar fused heterobicyclic scaffolds, such as pyrimido[2,1-b][1,3]thiazine, are of significant interest in medicinal chemistry for their potential as enzyme inhibitors or receptor antagonists . The specific 2-methoxybenzyl (2-methoxyphenyl) group is a common pharmacophore found in molecules designed for biological screening . This product is intended for laboratory research by qualified scientists. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the scientific literature for investigations involving structurally related compounds to inform their experimental designs .

Properties

IUPAC Name

8-tert-butyl-N-[(2-methoxyphenyl)methyl]-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-20(2,3)16-9-17(24)23-11-14(12-27-19(23)22-16)18(25)21-10-13-7-5-6-8-15(13)26-4/h5-9,14H,10-12H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASBSFMRCAODNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a synthetic compound with a complex heterocyclic structure. Its potential biological activities have drawn attention in various fields of medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula: C20H25N3O3S
  • Molecular Weight: 387.5 g/mol
  • IUPAC Name: 8-tert-butyl-N-[(2-methoxyphenyl)methyl]-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide

Antimicrobial Activity

Research indicates that compounds similar to 8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo have demonstrated significant antimicrobial properties. For instance, studies on related thiazine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may exhibit similar activity due to its structural features .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in several studies. The presence of the thiazine ring is associated with anticancer activities. For example, a study on pyrimidine derivatives indicated that modifications in their structure could enhance their cytotoxic effects against cancer cell lines . The specific mechanisms may involve the inhibition of key enzymes in cancer metabolism or induction of apoptosis.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective properties. These effects are often attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells . Further research is needed to establish the neuroprotective capabilities of 8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo specifically.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications significantly enhanced the antibacterial activity compared to standard antibiotics . This suggests that 8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo could be a candidate for further development in antimicrobial therapy.

Case Study 2: Anticancer Properties

In vitro studies on related pyrimidine compounds showed promising results in inhibiting the growth of breast and prostate cancer cell lines. These studies highlighted the importance of substituent groups in enhancing biological activity . Given its structural similarities, 8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo warrants investigation for its anticancer potential.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialThiazine DerivativesSignificant inhibition of bacterial growth
AntitumorPyrimidine DerivativesCytotoxic effects on cancer cell lines
NeuroprotectiveSimilar CompoundsReduction in oxidative stress

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo exhibit significant antimicrobial properties. For instance:

  • Case Study 1: Antimicrobial Efficacy
    A study evaluated the antimicrobial efficacy of various thiazine derivatives against Gram-positive and Gram-negative bacteria. Results showed that specific modifications enhanced antibacterial activity compared to standard antibiotics. This suggests that 8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo could be a candidate for further development in antimicrobial therapy.

Antitumor Activity

The compound's potential as an antitumor agent has been explored in several studies:

  • Case Study 2: Anticancer Properties
    In vitro studies on related pyrimidine compounds demonstrated promising results in inhibiting the growth of breast and prostate cancer cell lines. These studies highlighted the importance of substituent groups in enhancing biological activity. Given its structural similarities, 8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo warrants investigation for its anticancer potential.

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may possess neuroprotective properties. Such effects are often attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. Further research is needed to establish the neuroprotective capabilities of 8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo specifically.

Comparison with Similar Compounds

Core Modifications

  • Target Compound: The pyrimidothiazine core is fused with a thiazine ring, providing a rigid bicyclic framework.
  • N-Benzyl-N-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide () : Replaces the tert-butyl and 2-methoxybenzyl groups with a simpler N-benzyl-N-methyl carboxamide. This reduces steric bulk but may lower selectivity due to decreased hydrophobicity .
  • 6-Imino-8-(methylthio)-2,4-diphenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile (): Features a pyrimido-oxazine core with a methylthio group at the 8-position. The methylthio substituent acts as a leaving group, enhancing reactivity in nucleophilic substitution reactions, unlike the inert tert-butyl group in the target compound .

Functional Group Variations

  • The 4-nitrophenyl and cyano groups confer strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound .
  • EU Patent Compound () : Contains a trifluoromethyl substituent and a diazaspiro ring. The trifluoromethyl group increases lipophilicity and metabolic resistance, similar to the tert-butyl group, but introduces distinct electronic effects .

Research Findings

  • Synthetic Accessibility : The target compound’s tert-butyl group may complicate synthesis due to steric hindrance during cyclization, whereas the methylthio group in ’s compound facilitates functionalization .
  • Biological Interactions : The 2-methoxybenzyl group in the target compound could enhance binding to aromatic residue-rich enzyme pockets (e.g., kinases), whereas the 4-nitrophenyl group in ’s compound might favor interactions with electron-deficient targets .
  • Metabolic Stability : The tert-butyl group likely improves metabolic stability compared to the N-methyl group in ’s analog, which is prone to oxidative demethylation .

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Methodological Answer : Document exact equivalents (e.g., 1.05:1 molar ratio for limiting reagents), degas solvents (N2 sparging), and control moisture (molecular sieves). For air-sensitive steps, use Schlenk lines or gloveboxes. Publish detailed SI with NMR raw data and chromatograms .

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